molecular formula C13H13NO3S B14185533 Ethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate CAS No. 920268-80-0

Ethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B14185533
CAS No.: 920268-80-0
M. Wt: 263.31 g/mol
InChI Key: XPFCNVHGVZZUAP-UHFFFAOYSA-N
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Description

Ethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound featuring a thiazolidine ring. Thiazolidine motifs are intriguing due to their presence in various natural and bioactive compounds. The sulfur and nitrogen atoms in the thiazolidine ring enhance its pharmacological properties, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of ethyl bromoacetate with phenyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring .

Industrial Production Methods

Industrial production methods often employ green chemistry principles to improve yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are used to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like potassium carbonate for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.

    Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Investigated for its potential use in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various pharmacological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .

Properties

CAS No.

920268-80-0

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

ethyl 2-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C13H13NO3S/c1-2-17-12(15)8-11-14(9-13(16)18-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3

InChI Key

XPFCNVHGVZZUAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1N(CC(=O)S1)C2=CC=CC=C2

Origin of Product

United States

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